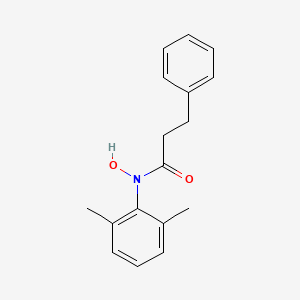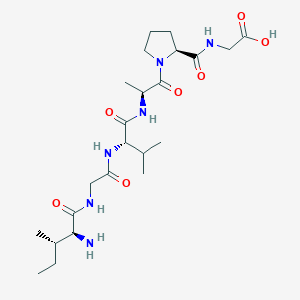
L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of lysine residues and an aminobutanoyl group, which contribute to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide typically involves the coupling of L-lysine with 4-aminobutanoic acid under specific reaction conditions. The process may include the use of coupling agents such as carbodiimides to facilitate the formation of peptide bonds. The reaction is usually carried out in an aqueous or organic solvent, with careful control of pH and temperature to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The scalability of these methods allows for the efficient production of the compound in significant quantities.
化学反応の分析
Types of Reactions
L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its properties.
Substitution: The aminobutanoyl group can participate in substitution reactions, where other chemical groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized lysine derivatives, while reduction could produce reduced forms of the compound with altered functional groups.
科学的研究の応用
L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in peptide synthesis and as a model compound for studying peptide interactions.
Biology: It serves as a substrate in enzymatic studies and as a probe for investigating protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including its use in drug delivery systems and as a component of peptide-based drugs.
Industry: this compound is utilized in the production of specialized materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The aminobutanoyl group plays a crucial role in these interactions, contributing to the compound’s overall efficacy.
類似化合物との比較
Similar Compounds
Similar compounds to L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide include other lysine derivatives and peptides with aminobutanoyl groups. Examples include:
- N~2~-(4-Aminobutanoyl)-L-lysine
- N-((9-acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N’-(9-acridinyl)-1,3-diaminopropane
Uniqueness
This compound stands out due to its specific combination of lysine residues and the aminobutanoyl group, which confer unique chemical and biological properties. This distinct structure allows for specialized applications in various fields, making it a valuable compound for research and industrial use.
特性
CAS番号 |
882171-26-8 |
|---|---|
分子式 |
C16H34N6O3 |
分子量 |
358.48 g/mol |
IUPAC名 |
(2S)-2,6-diamino-N-(4-aminobutanoyl)-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]hexanamide |
InChI |
InChI=1S/C16H34N6O3/c17-9-3-1-6-12(20)16(25)22(14(23)8-5-11-19)13(15(21)24)7-2-4-10-18/h12-13H,1-11,17-20H2,(H2,21,24)/t12-,13-/m0/s1 |
InChIキー |
SFPIBBPEHGQSBE-STQMWFEESA-N |
異性体SMILES |
C(CCN)C[C@@H](C(=O)N([C@@H](CCCCN)C(=O)N)C(=O)CCCN)N |
正規SMILES |
C(CCN)CC(C(=O)N(C(CCCCN)C(=O)N)C(=O)CCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]-](/img/structure/B12613668.png)
![4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate](/img/structure/B12613680.png)
![2,4-Dimethyl-6-[2-(4-methylphenyl)ethenyl]-1,3,5-triazine](/img/structure/B12613681.png)


![(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane](/img/structure/B12613690.png)





![3-Bromo-5-[(5-chloropyridin-3-yl)oxy]pyridine](/img/structure/B12613738.png)

![2',4'-Dimethoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12613752.png)
